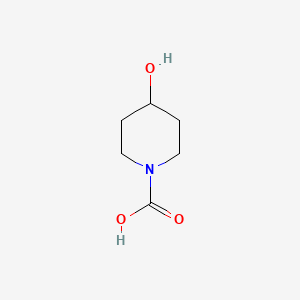![molecular formula C22H21Br2NO2S3 B13963349 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is an organic compound that belongs to the class of thienopyrrole-dione derivatives. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, which make it suitable for applications in organic photovoltaics and other electronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by coupling reactions. For example, the compound can be synthesized by reacting 5-bromothiophene-2-carboxylic acid with octylamine to form an intermediate, which is then cyclized to form the thieno[3,4-c]pyrrole-4,6(5H)-dione core .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques such as bromination, coupling reactions, and cyclization under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various conjugated polymers or small molecules with enhanced electronic properties .
Aplicaciones Científicas De Investigación
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications:
Organic Photovoltaics: The compound is used as a building block for the synthesis of donor-acceptor polymers in organic solar cells.
Organic Field-Effect Transistors (OFETs): It is used in the fabrication of OFETs due to its excellent charge transport properties.
Light-Emitting Diodes (LEDs): The compound is also explored for use in organic LEDs.
Mecanismo De Acción
The mechanism by which 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects is primarily related to its electronic structure. The compound acts as an electron acceptor in various electronic devices. Its molecular structure allows for efficient charge separation and transport, which is crucial for the performance of organic electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Another compound used in organic photovoltaics with similar electronic properties.
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate: Used in the synthesis of conjugated polymers for electronic applications.
Uniqueness
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is unique due to its specific combination of bromothiophene and thieno[3,4-c]pyrrole-dione units, which provide a balance of solubility, electronic properties, and structural stability. This makes it particularly suitable for high-performance organic electronic devices .
Propiedades
Fórmula molecular |
C22H21Br2NO2S3 |
|---|---|
Peso molecular |
587.4 g/mol |
Nombre IUPAC |
1,3-bis(5-bromothiophen-2-yl)-5-octylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H21Br2NO2S3/c1-2-3-4-5-6-7-12-25-21(26)17-18(22(25)27)20(14-9-11-16(24)29-14)30-19(17)13-8-10-15(23)28-13/h8-11H,2-7,12H2,1H3 |
Clave InChI |
KGNNFMJUDQDWPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)









